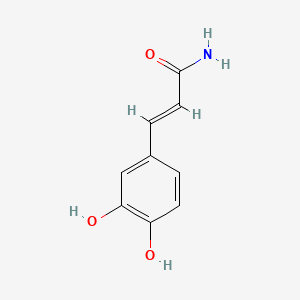

3,4-Dihydroxycinnamamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,4-Dihydroxycinnamamide is a useful research compound. Its molecular formula is C9H9NO3 and its molecular weight is 179.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Antioxidant Properties

One of the most notable applications of 3,4-dihydroxycinnamamide is its antioxidant activity. Research indicates that compounds with hydroxy substitutions on the phenyl ring exhibit strong free radical scavenging capabilities. In a study evaluating various derivatives, this compound demonstrated an impressive DPPH radical inhibition percentage of 89.47%, which is comparable to ascorbic acid (92.12%) . This antioxidant activity is attributed to the presence of catechol groups, which enhance the resonance stabilization of resulting phenoxyl radicals.

Anti-inflammatory Effects

In addition to its antioxidant properties, this compound has been shown to possess anti-inflammatory effects. In vitro studies using carrageenan-induced rat paw edema assays revealed that this compound exhibited significant anti-inflammatory activity, comparable to the standard drug Diclofenac . The mechanism behind this activity may involve the modulation of inflammatory cytokines and pathways.

Case Studies

Case Study 1: Antioxidant and Anti-inflammatory Evaluation

A comprehensive study evaluated the antioxidant and anti-inflammatory properties of several cinnamamide derivatives, including this compound. The results indicated that this compound not only inhibited DPPH radicals effectively but also reduced inflammation in animal models significantly. Table 1 summarizes the antioxidant activities of various derivatives:

| Compound | DPPH Inhibition (%) | Nitric Oxide Scavenging (%) |

|---|---|---|

| This compound | 89.47 | 54.74 |

| Ascorbic Acid | 92.12 | N/A |

| Diclofenac | N/A | Significant |

Case Study 2: Neuroprotective Effects

In a separate investigation focusing on neuroprotection during severe malaria in mice, a derivative similar to this compound was found to enhance cognitive abilities and reduce brain inflammation . Mice treated with this compound exhibited improved survival rates and cognitive functions compared to untreated controls.

Eigenschaften

IUPAC Name |

(E)-3-(3,4-dihydroxyphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c10-9(13)4-2-6-1-3-7(11)8(12)5-6/h1-5,11-12H,(H2,10,13)/b4-2+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZINBYEVHNDIYBV-DUXPYHPUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)N)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)N)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332079-35-3 |

Source

|

| Record name | 3-(3,4-Dihydroxyphenyl)-2-propenamide, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0332079353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(3,4-DIHYDROXYPHENYL)-2-PROPENAMIDE, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WW58J8PI03 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.